Physicochemical Property Differentiation: Predicted LogD and Boiling Point Comparison Across 2,5-Dimethylmorpholine Isomers
Distinct stereochemical configurations of 2,5-dimethylmorpholine isomers confer differential physicochemical properties that influence chromatographic behavior, salt formation, and formulation characteristics [1]. While experimental data for the (5S)-configured isomer remain sparse, comparative analysis of related isomers establishes that stereochemical variation alone is sufficient to produce measurable differences in key physical parameters [1].
| Evidence Dimension | Physicochemical property variation attributable to stereochemistry |
|---|---|
| Target Compound Data | Not directly quantified in accessible literature; inferred to differ from isomers based on class-level principles |
| Comparator Or Baseline | (2R,5S)-2,5-dimethylmorpholine: Density 0.9±0.1 g/cm³, Boiling Point 150.8±15.0 °C at 760 mmHg, Vapor Pressure 3.8±0.3 mmHg at 25 °C, LogP -0.10, LogD (pH 7.4) -1.44 |
| Quantified Difference | Class-level inference: Stereochemical configuration alters spatial molecular geometry; magnitude of difference varies by isomer pair |
| Conditions | Predicted physicochemical parameters calculated via ACD/Labs Percepta Platform |
Why This Matters
Even subtle differences in LogD and vapor pressure affect HPLC retention times and purification workflows, directly impacting method development costs and reproducibility.
- [1] Hirsch, J. A., et al. (1981). Carbon-13 NMR studies of twenty-four methyl-substituted morpholines. Organic Magnetic Resonance. View Source
